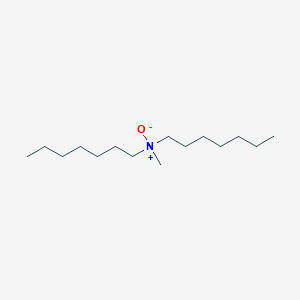
N-Heptyl-N-methylheptan-1-amine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Heptyl-N-methylheptan-1-amine N-oxide is a useful research compound. Its molecular formula is C15H33NO and its molecular weight is 243.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Surfactant Applications
Amine oxides are widely used as surfactants in cleaning products due to their ability to reduce surface tension and stabilize foams.
Table 1: Surfactant Properties of Amine Oxides
| Property | Value |
|---|---|
| Critical Micelle Concentration (CMC) | Varies by formulation |
| Surface Tension Reduction | Effective at low concentrations |
| Foam Stability | High |
Case Study : A study published in the Journal of Surfactants and Detergents demonstrated that N-heptyl-N-methylheptan-1-amine N-oxide can effectively stabilize foams in high-salinity environments, making it suitable for industrial cleaning applications .
Pharmaceutical Applications
Amine oxides are also explored for their potential as drug delivery systems and prodrugs.
Table 2: Pharmaceutical Properties
| Application | Description |
|---|---|
| Drug Delivery | Enhances solubility of hydrophobic drugs |
| Prodrug Development | Converts to active form in biological systems |
Case Study : Research indicates that amine oxides can serve as prodrugs for anti-cancer agents, improving bioavailability and targeting cancerous tissues more effectively . This application is particularly relevant for compounds that require metabolic activation in hypoxic tumor environments.
Environmental Applications
The environmental impact of amine oxides is a growing area of research. Their potential as biodegradable surfactants presents an opportunity to reduce pollution from traditional surfactants.
Table 3: Environmental Impact Assessment
| Parameter | Findings |
|---|---|
| Biodegradability | High |
| Toxicity Levels | Lower than traditional surfactants |
Case Study : A study on the environmental fate of amine oxides found that this compound degrades more rapidly in aquatic environments compared to conventional nonionic surfactants, suggesting its potential for safer use in industrial applications .
Industrial Applications
Beyond cleaning products and pharmaceuticals, amine oxides are utilized in various industrial processes.
Table 4: Industrial Uses
| Industry | Application |
|---|---|
| Oil Recovery | As a foam stabilizer |
| Textile Processing | As a wetting agent |
Case Study : In oil recovery operations, the use of this compound has been shown to enhance oil displacement efficiency due to its surfactant properties, significantly improving yield rates .
Propiedades
Número CAS |
88374-58-7 |
|---|---|
Fórmula molecular |
C15H33NO |
Peso molecular |
243.43 g/mol |
Nombre IUPAC |
N-heptyl-N-methylheptan-1-amine oxide |
InChI |
InChI=1S/C15H33NO/c1-4-6-8-10-12-14-16(3,17)15-13-11-9-7-5-2/h4-15H2,1-3H3 |
Clave InChI |
IJFGHMUKAXLQGG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC[N+](C)(CCCCCCC)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














